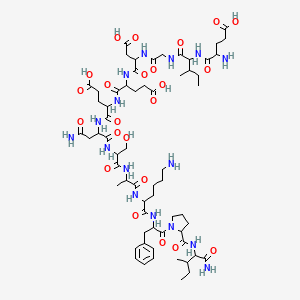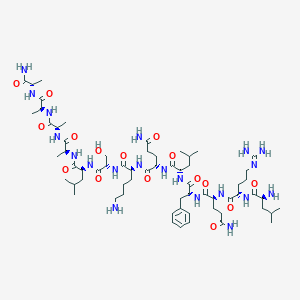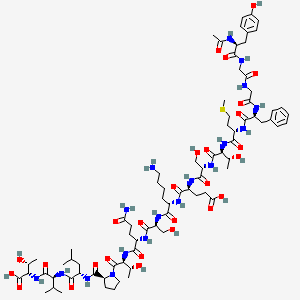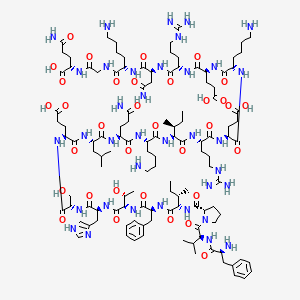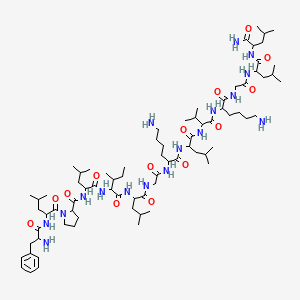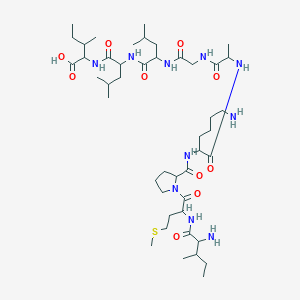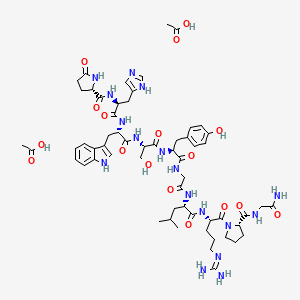
84082-64-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 84082-64-4 is known as Gastric Mucin . It is a large glycoprotein that protects the gastrointestinal tract from acid, proteases, pathogenic microorganisms, and mechanical trauma .
Synthesis Analysis
Gastric Mucin is derived from the porcine stomach . It is produced by goblet cells and is the central molecule in the mucus layer covering the intestinal epithelium . There are several methods for its preparation, including ethanol precipitation and acetone graded precipitation .Molecular Structure Analysis
The major structural component of mucus is gel-forming mucins . The mucus layer covering the intestinal epithelium has the MUC2 mucin as its central molecule .Chemical Reactions Analysis
The compound is a Type III mucin, bound with sialic acid at 0.5-1.5% .Physical And Chemical Properties Analysis
The compound is a white to yellowish-white powder or yellow-brown granules with a strong hygroscopicity . It swells in water, and its aqueous solution is gray or milky white . It does not precipitate when heated, but precipitates in weak acid . It can be precipitated in a solution with 60% or more ethanol or acetone .科学的研究の応用
Advances in Nanoparticle Synthesis
Recent research has emphasized the importance of novel materials in chemical research, with a focus on the electronics industry. This includes advancements in semiconducting materials and their evolution, leading to significant technological developments. These advancements are particularly relevant in the synthesis of inorganic nanoparticles, demonstrating the critical role of material science in modern technology (Cushing, Kolesnichenko, & O'Connor, 2004).
The Impact of Science on Society
Scientific research is not only about probing deep mysteries but also about creating technologies that benefit humanity and generate wealth. This dual aspect of "Beauty and Benefits of Science" has been a theme in scientific exploration, emphasizing the significant societal contributions made by scientific endeavors (Press, 2013).
Technology and Society
The integration of technology into daily life, underpinned by scientific advancements, has led to both trust and discomfort among the public. This dichotomy is often seen in reactions to technologies like genetically modified crops or stem cell research. Policy-makers have responded by focusing on the ethical, legal, and social aspects of scientific research and technology, especially in emerging fields like genomics, synthetic biology, and nanotechnology (Schuurbiers & Fisher, 2009).
High-Precision Numerical Simulations in Science
The field of computational science, particularly in black hole physics, has benefited from advancements in numerical precision. High-order finite-differencing and increased floating-point precision have been crucial in studying the late-time behavior of decaying fields in black hole space-time. This highlights the role of high-precision computation in advancing scientific knowledge (Khanna, 2013).
Drug Discovery and Molecular Biology
The intersection of molecular biology and drug discovery has significantly influenced medicine. The introduction of recombinant proteins and monoclonal antibodies has enriched therapeutic options, demonstrating the impact of scientific research on healthcare advancements (Drews, 2000).
Data Management in Scientific Research
The rise of data-intensive and collaborative scientific research has underlined the importance of data sharing, which is essential for verification of results and extending research. However, researchers face challenges in data preservation and accessibility, which are crucial for scientific progress (Tenopir et al., 2011).
作用機序
Gastric Mucin may be integrally involved in the mechanism of gastric mucosal injury caused by Helicobacter pylori leading to gastritis, peptic ulceration, and possibly gastric cancer . The unique O-glycans in gastric mucin appear to function as a natural antibiotic, protecting the host from H. pylori infection .
特性
CAS番号 |
84082-64-4 |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



